![molecular formula C17H13N3O2S B2405423 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1024570-64-6](/img/no-structure.png)

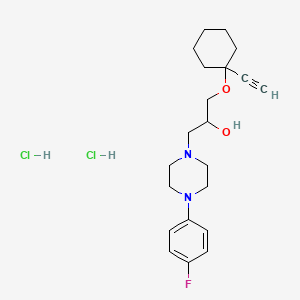

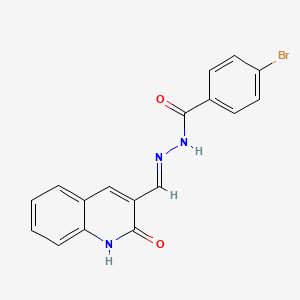

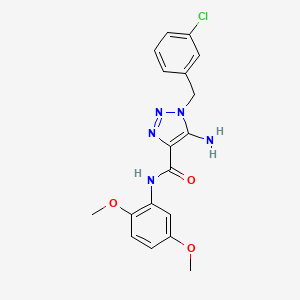

2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” belongs to the class of quinazolinone derivatives. Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolinone derivatives can be synthesized through various methods. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex. For instance, two intermolecular H-bonding are observed between the amide functional groups and the amide hydrogen atoms with the oxadiazole nitrogen atom .Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be determined by various spectroscopic techniques. For example, the structure of a compound was confirmed by the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 .Aplicaciones Científicas De Investigación

Pharmacological Activity

Compounds related to 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one have been studied for their pharmacological activities. For instance, similar quinazoline derivatives have been identified as potent and selective α1-adrenoceptor antagonists, showing efficacy in reducing blood pressure in spontaneously hypertensive rats (Yen et al., 1996), (Chern et al., 1993).

Synthesis and Chemical Properties

The synthesis and evaluation of functionalized 2,3-dihydroimidazo[1,2-c]quinazolines have been extensively researched. Kut, Onysko, and Lendel (2020) explored the regioselective intramolecular electrophilic cyclization of related compounds (Kut et al., 2020). Additionally, Harutyunyan (2014) synthesized new 6-sulfanyl-substituted benzimidazo[1,2-c]quinazolines, demonstrating the versatility of this chemical structure in synthesis (Harutyunyan, 2014).

Analgesic and Anti-inflammatory Activities

Certain quinazolinone derivatives exhibit significant analgesic and anti-inflammatory activities. Osarodion (2023) found that compounds structurally related to 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one demonstrated high analgesic effectiveness (Osarodion, 2023). Other studies have also observed similar anti-inflammatory properties in related compounds (Kumar & Rajput, 2009).

Antihistaminic and Bronchodilatory Effects

Some derivatives of 2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one have shown potential as H1-antihistaminic agents and bronchodilators. Alagarsamy et al. (2009) synthesized triazoloquinazolinone derivatives with significant H1-antihistaminic activity (Alagarsamy et al., 2009).

Corrosion Inhibition

Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Studies by Errahmany et al. (2020) revealed that certain quinazolinone derivatives effectively inhibit corrosion, showcasing their potential in material science applications (Errahmany et al., 2020).

Antihypertensive Effects

Quinazoline derivatives like DL-017 have shown α1-adrenoceptor antagonistic effects and have been evaluated for their antihypertensive action, indicating the potential of related compounds in cardiovascular research (Tsai et al., 2001).

Safety And Hazards

Direcciones Futuras

Propiedades

Número CAS |

1024570-64-6 |

|---|---|

Nombre del producto |

2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

Fórmula molecular |

C17H13N3O2S |

Peso molecular |

323.37 |

Nombre IUPAC |

2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C17H13N3O2S/c21-11-7-5-10(6-8-11)9-14-16(22)20-15(18-14)12-3-1-2-4-13(12)19-17(20)23/h1-8,14,18,21H,9H2 |

Clave InChI |

RBNIURRLCATHCJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC4=CC=C(C=C4)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

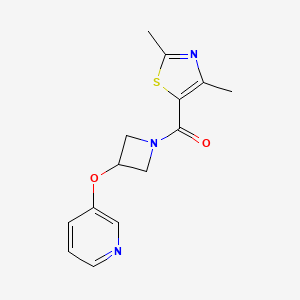

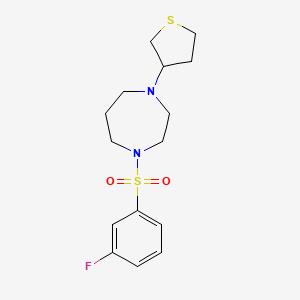

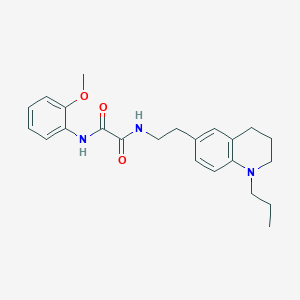

![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)

![9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2405353.png)